Molybdenum 2-ethylhexanoate
Overview
Description
Molybdenum 2-ethylhexanoate is an organometallic compound with the chemical formula C32H60MoO8. It is a molybdenum salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications due to its unique properties. The compound is known for its solubility in organic solvents and its role as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Molybdenum 2-ethylhexanoate, a soluble organometallic compound, primarily targets a variety of enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases . These enzymes play crucial roles in various biochemical reactions, including redox reactions, and are essential for the survival and functioning of nearly all organisms .
Biochemical Pathways
this compound affects the biosynthesis of the molybdenum cofactors (Moco), an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . Moco is the essential component of a group of redox enzymes, which are diverse in terms of their phylogenetic distribution and their architectures . More than 50 Moco-containing enzymes were identified in bacteria, archaea, plants, and animals to date .
Pharmacokinetics
As an organometallic compound, it is soluble in organic solvents . This solubility can potentially influence its absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst in various reactions, including hydrogenation, oxidation, and de-nitrogenation . In semiconductor manufacturing, it enables the creation of high-performance electronic devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in semiconductor manufacturing, the high-temperature environments during thin film deposition can impact its action . Furthermore, the compound’s stability and solubility in different solvents can also affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Molybdenum is a key component of several enzymes, including xanthine oxidase and sulfite oxidase, which are involved in purine catabolism and the conversion of sulfite to sulfate, respectively Molybdenum 2-ethylhexanoate, as a source of molybdenum, may potentially interact with these enzymes and influence their activities
Cellular Effects
The cellular effects of this compound are not well-documented. Molybdenum, the key component of this compound, is known to influence cell function. For instance, molybdenum-dependent enzymes play roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Molybdenum is involved in several metabolic pathways, including purine catabolism and the conversion of sulfite to sulfate It is likely that this compound, as a source of molybdenum, could be involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum 2-ethylhexanoate can be synthesized through the reaction of molybdenum trioxide (MoO3) with 2-ethylhexanoic acid. The reaction typically involves heating molybdenum trioxide with 2-ethylhexanoic acid under reflux conditions. The resulting product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting molybdenum trioxide with 2-ethylhexanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete reaction. The product is then separated and purified using techniques such as distillation or solvent extraction to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Molybdenum 2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used. These reactions are often conducted under an inert atmosphere to prevent oxidation.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides or molybdenum peroxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New molybdenum complexes with different ligands.
Scientific Research Applications
Molybdenum 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation, hydrogenation, and polymerization reactions.
Biology: It is used in the study of molybdenum-containing enzymes and their role in biological processes.
Medicine: It is investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and as a stabilizer in plastics.
Comparison with Similar Compounds
Molybdenum 2-ethylhexanoate can be compared with other molybdenum carboxylates such as molybdenum acetate and molybdenum propionate. While all these compounds serve as catalysts, this compound is unique due to its higher solubility in organic solvents and its ability to form stable complexes with a wide range of ligands. Similar compounds include:
- Molybdenum acetate
- Molybdenum propionate
- Molybdenum butyrate
These compounds share similar catalytic properties but differ in their solubility and stability profiles.
Properties
CAS No. |
34041-09-3 |
---|---|
Molecular Formula |
C8H16MoO2 |
Molecular Weight |
240.16 g/mol |
IUPAC Name |
2-ethylhexanoic acid;molybdenum |
InChI |
InChI=1S/C8H16O2.Mo/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
VXIWJTFRRIZCQJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].[Mo] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Mo] |
34041-09-3 | |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does molybdenum 2-ethylhexanoate contribute to the hydroprocessing of heavy oil?
A1: this compound functions as a precursor to the active catalyst in the hydroprocessing of heavy oil []. Instead of introducing a pre-made catalyst, this compound is mixed with a diluent oil and then combined with the heavy oil feedstock []. Upon heating within the reactor, this compound decomposes. The liberated molybdenum then reacts with sulfur present in the heavy oil to form nano-sized, colloidal or molecular, molybdenum sulfide catalysts in situ []. These highly dispersed catalysts promote the desired hydrocracking reactions, breaking down large hydrocarbon molecules into smaller, more valuable products [].
Q2: What are the advantages of forming the catalyst in situ using this compound compared to using a pre-made catalyst?
A2: The in situ formation of the catalyst offers several potential advantages. Firstly, it allows for a highly dispersed catalyst throughout the heavy oil, potentially increasing catalytic efficiency []. Secondly, this method may eliminate the need for separate catalyst synthesis and handling steps, simplifying the overall process []. Lastly, the formation of the catalyst within the heavy oil itself could potentially lead to better catalyst-feedstock interaction, enhancing the hydrocracking process [].
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